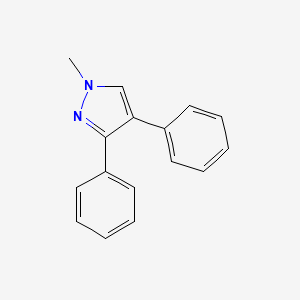

1-Methyl-3,4-diphenyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57389-73-8 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-methyl-3,4-diphenylpyrazole |

InChI |

InChI=1S/C16H14N2/c1-18-12-15(13-8-4-2-5-9-13)16(17-18)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

JUKFLGASXSYAPM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3,4 Diphenyl 1h Pyrazole

Direct Synthetic Routes to the 1-Methyl-3,4-diphenyl-1H-pyrazole Scaffold

Direct synthetic strategies aim to construct the pyrazole (B372694) ring with the desired substituents in a single or a few sequential steps. These methods are often preferred for their efficiency and atom economy.

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and widely employed approach for the synthesis of pyrazoles. These reactions typically involve the formation of the five-membered ring through the reaction of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species.

The Knorr pyrazole synthesis, first reported in 1883, is a robust method for pyrazole formation from the condensation of a hydrazine with a 1,3-dicarbonyl compound. researchgate.netwikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, the key precursors would be methylhydrazine and a suitably substituted 1,3-dicarbonyl compound, such as 1,2-diphenyl-1,3-butanedione.

The reaction mechanism generally proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. ktu.edu A critical aspect of this synthesis when using a substituted hydrazine like methylhydrazine is the potential for the formation of two regioisomers. The regioselectivity is influenced by the steric and electronic properties of the substituents on the 1,3-dicarbonyl compound. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product(s) | Notes |

| 1,2-Diphenyl-1,3-butanedione | Methylhydrazine | Acid catalyst (e.g., Acetic Acid) / Ethanol (B145695) | This compound and 1-Methyl-4,5-diphenyl-1H-pyrazole | The reaction can lead to a mixture of regioisomers. |

| 1,3-Diphenyl-1,3-propanedione | Phenylhydrazine (B124118) | Nano-silica sulfuric acid | 1,3,5-Triphenyl-1H-pyrazole | Demonstrates the use of a solid acid catalyst for similar structures. |

This table presents a conceptual synthetic approach based on the Knorr reaction principles, as direct experimental data for the specific reaction leading to this compound was not found in the immediate search results.

The reaction of hydrazines with α,β-unsaturated carbonyl compounds provides an alternative route to pyrazoles, often proceeding through a pyrazoline intermediate which is subsequently oxidized to the pyrazole. The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from a chalcone (B49325) precursor (1,3-diphenyl-2-propen-1-one) illustrates this pathway. akademisains.gov.my The initial step involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and oxidation.

For the synthesis of the target molecule, a hypothetical precursor could be a chalcone derivative like 3,4-diphenyl-but-3-en-2-one, which upon reaction with methylhydrazine and a suitable oxidant could yield this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Benzaldehyde | Acetophenone | Ethanolic NaOH | Chalcone (1,3-diphenyl-2-propen-1-one) | 72% akademisains.gov.my |

| Chalcone | Hydrazine hydrate (B1144303) | Reflux | 3,5-Diphenyl-2-pyrazoline | - |

| 3,5-Diphenyl-2-pyrazoline | Acetic anhydride (B1165640) | Reflux | 1-Acetyl-3,5-diphenyl-1H-pyrazole | - |

This table showcases the synthesis of a related pyrazole from a chalcone, highlighting the general methodology.

Enaminones are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. nih.govrsc.org They can react with hydrazines to form pyrazoles. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and subsequently reacted with hydrazine hydrate to yield bipyrazoles. nih.gov A methanesulfonic acid (MSA)-catalyzed reaction of hydrazones with enaminones has also been reported for the regioselective synthesis of polysubstituted pyrazoles. rsc.org

A potential route to this compound could involve the reaction of a specifically designed enaminone, such as a derivative of 3-amino-2,3-diphenyl-propenal, with methylhydrazine.

| Enaminone | Hydrazine Derivative | Catalyst/Conditions | Product Type |

| 3-(N,N-dimethylamino)acryloyl-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles | Hydrazine hydrate | Ethanol, reflux | 1H,1'H-3,3'-Bipyrazoles nih.gov |

| General Enaminones | Hydrazones | Methanesulfonic acid (MSA) | 1,3,4-Tri- and 1,3,4,5-tetrasubstituted pyrazoles rsc.org |

This table illustrates the utility of enaminones in pyrazole synthesis based on reported examples.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Nitrilimines, often generated in situ from the dehydrohalogenation of hydrazonoyl halides, are common 1,3-dipoles used in pyrazole synthesis. rsc.orgrsc.org They can react with various dipolarophiles, such as alkynes or alkenes, to yield pyrazoles or pyrazolines. The reaction of a nitrilimine with diphenylacetylene (B1204595) would be a direct route to the 3,4-diphenyl-1H-pyrazole core, which could then be N-methylated.

Alternatively, the reaction of nitrilimines with enaminones can also lead to the formation of substituted pyrazoles. rsc.org

| Nitrilimine Precursor (Hydrazonoyl Halide) | Dipolarophile | Conditions | Product Type |

| N-Aryl-C-phenylhydrazonoyl chloride | Diphenylacetylene | Base (e.g., Triethylamine) | 1,3,4,5-Tetraphenyl-1H-pyrazole |

| Various hydrazonoyl chlorides | 3-(N,N-Dimethylamino)-1-oxopropene derivatives | - | Substituted pyrazoles and pyrazolo[3,4-d]pyridazines rsc.org |

| Ninhydrin-derived Morita–Baylis–Hillman carbonates | Nitrilimines | - | 1,3,5-Trisubstituted pyrazoles rsc.org |

This table provides examples of nitrilimine-based cycloadditions for the synthesis of substituted pyrazoles.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. wikipedia.orgnih.gov The synthesis of polysubstituted pyrazoles is well-suited to MCR strategies. wikipedia.orgnih.govlongdom.org A feasible one-pot synthesis of this compound can be envisioned through the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), methylhydrazine, and a suitable third component that facilitates the cyclization and subsequent aromatization.

A representative MCR approach involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. nih.gov In the context of synthesizing the target molecule, benzil can serve as the 1,2-dicarbonyl precursor to the C3 and C4 phenyl substituents. The reaction with methylhydrazine would introduce the N1-methyl group and the second nitrogen atom required for the pyrazole ring. The general reaction is outlined below:

| Reactant 1 | Reactant 2 | Product | Conditions |

| Benzil | Methylhydrazine | This compound | Acid or base catalysis, often with heating |

Functionalization of Pre-existing Pyrazole Scaffolds to Yield this compound

An alternative to the de novo synthesis of the pyrazole ring is the functionalization of a pre-existing pyrazole core. This approach can be highly effective, particularly when the desired substituents can be introduced in a controlled and high-yielding manner.

N-Alkylation Strategies for Methylation at N1

The N-alkylation of pyrazoles is a common transformation. nih.gov For the synthesis of this compound, this would involve the methylation of a 3,4-diphenyl-1H-pyrazole precursor. The regioselectivity of N-alkylation can be influenced by the steric and electronic nature of the substituents on the pyrazole ring, as well as the choice of alkylating agent and reaction conditions. nih.gov

In a typical procedure, 3,4-diphenyl-1H-pyrazole can be treated with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The base deprotonates the pyrazole nitrogen, generating a pyrazolate anion which then acts as a nucleophile.

| Substrate | Reagent | Base | Solvent | Product |

| 3,4-Diphenyl-1H-pyrazole | Methyl iodide | Sodium hydride (NaH) | Dimethylformamide (DMF) | This compound |

| 3,4-Diphenyl-1H-pyrazole | Dimethyl sulfate | Potassium carbonate (K2CO3) | Acetone | This compound |

The choice of base and solvent can significantly impact the regioselectivity and yield of the reaction. nih.govclockss.org

Introduction of Phenyl Substituents at C3 and C4

The key precursor for the N-alkylation strategy described above is 3,4-diphenyl-1H-pyrazole. A classical and effective method for the synthesis of this precursor is the condensation of benzil with hydrazine hydrate. nih.gov This reaction proceeds via the formation of a dihydrazone intermediate, which then undergoes cyclization and dehydration to afford the pyrazole ring with the two phenyl groups at the C3 and C4 positions.

The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Benzil | Hydrazine hydrate | 3,4-Diphenyl-1H-pyrazole | Ethanol, reflux |

This method provides a straightforward route to the 3,4-diphenyl-1H-pyrazole scaffold, which can then be subjected to N-methylation as described in section 2.2.1.

Catalytic and Green Chemistry Approaches in Pyrazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. researchgate.net These approaches aim to reduce waste, improve energy efficiency, and utilize less hazardous reagents.

Transition-Metal Catalyzed Reactions

Transition-metal catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including pyrazoles. nih.govrsc.org While direct C-H diarylation of a 1-methyl-1H-pyrazole at the C3 and C4 positions is a challenging transformation, transition-metal-catalyzed cross-coupling reactions provide a viable alternative.

A plausible synthetic route would involve the preparation of a di-halogenated 1-methyl-1H-pyrazole, such as 3,4-dibromo-1-methyl-1H-pyrazole. This intermediate could then undergo a double Suzuki-Miyaura cross-coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base to introduce the two phenyl groups at the C3 and C4 positions. nih.govrsc.orgdntb.gov.ua

The general scheme for this approach is as follows:

| Substrate | Reagent | Catalyst | Base | Product |

| 3,4-Dihalo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | This compound |

This method offers a high degree of flexibility, as a variety of substituted arylboronic acids can be used to generate a library of 3,4-diaryl-1-methyl-1H-pyrazoles.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. This approach has been successfully applied to the synthesis of the pyrazole core.

A notable method involves a domino sequence that combines a photoinduced 1,3-dipolar cycloaddition with a photoredox-catalyzed oxidative deformylation. acs.org In this process, α,β-unsaturated aldehydes function as alkyne equivalents. The aldehyde group acts as a photoremovable directing group, controlling the regioselectivity of the cycloaddition before being cleaved. acs.org This strategy is distinguished by its use of an inexpensive organic photocatalyst, such as eosin (B541160) Y, under green light irradiation, representing a novel application of a photoredox-catalyzed Norrish type fragmentation. acs.org The reaction accommodates a variety of substituents on the nitrile imine precursor, including both electron-donating and electron-withdrawing groups, leading to tri- and tetrasubstituted pyrazoles in good yields. acs.org

Another sustainable methodology utilizes visible light for the aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones. rsc.org This technique employs 4CzIPN as a photocatalyst under an oxygen atmosphere, avoiding the need for harsh or toxic oxidants and transition metals. The reaction proceeds under mild conditions to produce a range of functionalized products, including the commercial drug sildenafil. rsc.org

Green Catalysts (e.g., Nano-ZnO, Ammonium (B1175870) Chloride)

In line with the principles of green chemistry, heterogeneous and inexpensive catalysts are increasingly favored for organic transformations. Nano-ZnO and ammonium chloride have been identified as effective catalysts for pyrazole synthesis.

Nano-ZnO

Zinc oxide (ZnO) nanoparticles have proven to be an efficient, reusable, and environmentally friendly heterogeneous catalyst for the synthesis of pyrazole derivatives. researchgate.netsemanticscholar.org These catalysts are often employed in aqueous media or under solvent-free conditions, significantly enhancing the green credentials of the synthetic protocol. researchgate.netsemanticscholar.org For instance, the condensation of phenylhydrazine with ethyl acetoacetate (B1235776) to form 1,3,5-substituted pyrazoles is effectively catalyzed by nano-ZnO, offering excellent yields and short reaction times. nih.gov

The catalytic activity of ZnO can be further enhanced through modifications. A lanthanum-doped and silver-coated ZnO (Ag/La-ZnO) core-shell nanocatalyst has been developed for the one-pot, four-component synthesis of pyrazole derivatives under solvent-free grinding conditions at room temperature. rsc.orgnih.gov This advanced catalyst provides high efficiency, excellent yields, and operational simplicity, and it can be easily recovered and reused. rsc.orgnih.gov The dual modification overcomes limitations of pure ZnO, such as particle agglomeration and limited surface area, leading to improved selectivity and stability. nih.gov

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-ZnO | Condensation of phenyl hydrazine and ethyl acetoacetate | Aqueous media, ambient temperature | Excellent yield (95%), short reaction time, easy work-up. researchgate.netnih.gov | researchgate.netnih.gov |

| Ag/La-ZnO core-shell | One-pot, four-component synthesis | Solvent-free, grinding, room temperature | High catalytic efficiency, superior yields, reusability, environmental benignity. rsc.orgnih.gov | rsc.orgnih.gov |

| ZnO Nanoparticles | One-pot, four-component synthesis | Water | Good yields (85-90%), recyclable catalyst, short reaction time. semanticscholar.org | semanticscholar.org |

Ammonium Chloride

Ammonium chloride (NH₄Cl) serves as an inexpensive, readily available, and effective catalyst for the synthesis of various nitrogen-containing heterocycles. researchgate.netconnectjournals.com It has been successfully used in the four-component condensation of aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate in water to produce pyranopyrazoles. researchgate.net This method aligns with green chemistry principles by utilizing an environmentally benign catalyst and solvent. researchgate.net Ammonium chloride is a salt of a strong acid and a weak base, which liberates hydrochloric acid in the reaction medium, catalyzing the reaction through acid-catalyzed nucleophilic addition and subsequent dehydration. utrgv.edu This approach is noted for being energy-efficient and cost-effective. researchgate.net

Advanced Synthetic Techniques

To improve reaction efficiency and reduce environmental impact, advanced techniques such as microwave and ultrasound irradiation, as well as mechanochemistry, have been applied to pyrazole synthesis. rsc.org These methods often lead to shorter reaction times, higher yields, and milder conditions compared to conventional heating. rsc.orgrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a cornerstone of modern drug discovery and development for its ability to dramatically accelerate reactions. researchgate.netdergipark.org.tr This technique has been extensively used for synthesizing a wide array of pyrazole derivatives. rsc.orgrsc.org For example, the reaction of quinolin-2(1H)-one-based α,β-unsaturated ketones with arylhydrazines in acetic acid under microwave irradiation (360 W, 120 °C) affords pyrazole derivatives in high yields (68–86%) within minutes (7–10 min). rsc.org Similarly, one-pot multicomponent syntheses of pyrano[2,3-c]pyrazoles have been achieved under solvent-free microwave conditions, yielding products in the 92–99% range. rsc.org The classical synthesis of pyrazoles from chalcones and hydrazine hydrate is also significantly expedited by microwave irradiation. nih.gov

| Reactants | Conditions | Yield | Time | Reference |

|---|---|---|---|---|

| Quinolin-2(1H)-one-based α,β-unsaturated ketones, arylhydrazines | Acetic acid, 360 W, 120 °C | 68-86% | 7-10 min | rsc.org |

| Aryl hydrazine, β-ketoesters, aromatic aldehyde, malononitrile | Solvent-free, 10-15 min | 92-99% | 15 min | rsc.org |

| Chalcones, hydrazine hydrate | Ethanol, catalytic acetic acid | High | Short | nih.gov |

| Carbohydrazide derivatives, 2,4-pentanedione | Ethanol, 270 W | 82-98% | 3-5 min | rsc.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis is a green technique that utilizes the phenomenon of acoustic cavitation to create localized hot spots with high temperature and pressure, thereby enhancing chemical reactivity. rsc.orgnih.gov This method significantly reduces reaction times, energy consumption, and the need for solvents. nih.gov The synthesis of pyrazoline derivatives from chalcones and hydrazine is a prime example, where ultrasound irradiation leads to higher yields in shorter times compared to conventional methods. nih.govniscpr.res.in For instance, the cyclization of chalcones with phenylhydrazine under ultrasonic irradiation can be completed in 25-150 minutes, a significant improvement over the 3-4 hours required for conventional refluxing. niscpr.res.in This technique has also been applied to the synthesis of pyrazole-appended quinolinyl chalcones, yielding products in the 76-93% range. researchgate.net

Mechanochemical Approaches

Mechanochemistry involves the use of mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent. researchgate.net This approach is highly sustainable, as it often eliminates the need for solvents and reduces energy consumption. rsc.orgresearchgate.net The synthesis of 3,5-diphenyl-1H-pyrazoles has been achieved via a one-pot mechanochemical reaction of chalcones and hydrazine. thieme-connect.com The process involves vibrating the solid reactants in a metal jar with stainless steel balls. An oxidant is then added, and the process is repeated. thieme-connect.com This solvent-free method shortens reaction times, improves yields, and simplifies workup compared to solution-based experiments. thieme-connect.com Mechanochemical multicomponent synthesis is recognized for its efficiency and for enabling reactions that may not be feasible in solution. researchgate.net

Derivatization and Chemical Reactivity of 1 Methyl 3,4 Diphenyl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring and Phenyl Moieties

Electrophilic substitution is a key reaction class for pyrazoles. The regioselectivity of this reaction is governed by the electron distribution in the heterocyclic ring and the nature of the existing substituents.

On the Pyrazole Ring: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In substituted pyrazoles, the position of substitution is directed by the existing groups. For 1-methyl-3,4-diphenyl-1H-pyrazole, the C3 and C4 positions are blocked by phenyl groups. Therefore, electrophilic substitution is expected to occur at the C5 position, which is the only available carbon atom on the pyrazole ring.

Common electrophilic substitution reactions applicable to pyrazoles include:

Halogenation: Pyrazoles can be halogenated using reagents like N-halosuccinimides (NCS, NBS, NIS). researchgate.netresearchgate.netbeilstein-archives.org For pyrazoles with an unsubstituted C4 position, halogenation primarily occurs there. researchgate.netresearchgate.net However, when the C4 position is blocked, substitution can be directed to other available positions, such as C5. researchgate.net

Nitration: Nitration of pyrazoles is typically achieved using a mixture of nitric acid and sulfuric acid. google.comnih.gov The nitro group is introduced onto the pyrazole ring, with the position depending on the substitution pattern. For the title compound, nitration would be expected at the C5 position.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a standard method for introducing a formyl group (CHO) onto electron-rich heterocyclic rings like pyrazole. researchgate.netigmpublication.orgambeed.comwikipedia.orgmdpi.com This reaction typically occurs at the C4 position of unsubstituted pyrazoles, but for this compound, it would be directed to C5.

On the Phenyl Moieties: The two phenyl rings at the C3 and C4 positions are also subject to electrophilic aromatic substitution. The pyrazole ring itself acts as a substituent on these phenyl rings, influencing the position of further substitution. The reactivity of the phenyl rings can be modulated by the electronic nature of the pyrazoyl group. Substitutions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be performed on these rings, typically directed to the ortho- and para-positions relative to the pyrazole substituent, depending on its directing effect.

Nucleophilic Additions and Substitutions

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack unless it is activated by strong electron-withdrawing groups. In the case of this compound, the ring is not sufficiently electron-deficient to readily undergo nucleophilic aromatic substitution.

However, if strong electron-withdrawing groups, such as nitro groups, are introduced onto the pyrazole ring, nucleophilic substitution can occur. For instance, in 1-methyl-3,4,5-trinitropyrazole, a nitro group can be displaced by various nucleophiles. researchgate.net For the title compound, such reactions would require prior functionalization to introduce suitable activating groups.

Reactions Involving the Phenyl Substituents

Further Functionalization of Phenyl Rings

The phenyl rings of this compound can be chemically modified to introduce a wide array of functional groups, which in turn can be used to build more complex molecules. These reactions follow the general principles of electrophilic aromatic substitution.

Table 1: Potential Functionalization Reactions on the Phenyl Rings

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitrophenyl-substituted pyrazole derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halophenyl-substituted pyrazole derivatives |

| Sulfonation | Fuming H₂SO₄ | Pyrazolylbenzenesulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylphenyl-substituted pyrazole derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylphenyl-substituted pyrazole derivatives |

The position of substitution on the phenyl rings (ortho, meta, or para) is directed by the pyrazolyl substituent. The electronic properties of the 1-methyl-3,4-diphenyl-1H-pyrazol-yl group will determine whether it acts as an activating or deactivating group and its specific directing influence.

Formation of Fused Heterocyclic Systems Containing the Pyrazole Moiety

The derivatization of the pyrazole core is a key strategy for the synthesis of fused heterocyclic systems. By introducing appropriate functional groups at adjacent positions on the pyrazole ring, subsequent cyclization reactions can lead to the formation of new rings.

Pyrazolo[3,4-d]pyridazine Derivatives

The synthesis of pyrazolo[3,4-d]pyridazines generally requires a pyrazole precursor bearing functional groups at the C3 and C4 positions or C4 and C5 positions that can react with a hydrazine (B178648) derivative. nih.govresearchgate.net For example, a pyrazole-4,5-dicarboxylate or a 4-cyano-5-aminopyrazole can be used as a starting material.

To synthesize a pyrazolo[3,4-d]pyridazine from this compound, one would first need to introduce functional groups at the C4 and C5 positions. Since the C4 position is already occupied by a phenyl group, this would likely involve a multi-step synthesis to build the desired substitution pattern before the final cyclization. A common route involves the cyclocondensation of a hydrazine with a suitably substituted pyrazole containing dicarbonyl or related functionalities. researchgate.net

Pyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines, a related and more common fused system, typically involves the reaction of a 3-aminopyrazole (B16455) or a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.govresearchgate.netresearchgate.net The formation of a pyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one from this compound would necessitate the introduction of an amino group and a carboxyl group (or its derivative) at appropriate positions on the pyrazole ring to facilitate cyclization with a suitable C1 synthon. The specific nomenclature "pyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one" is uncommon, and the synthesis would depend on the precise connectivity of the target fused ring system. The construction of such systems often relies on the strategic functionalization of the initial pyrazole core.

Chromone-Related Pyrazole Compounds

The synthesis of hybrid molecules incorporating both pyrazole and chromone (B188151) scaffolds is an area of significant research interest, aiming to create novel chemical entities. nih.gov Various synthetic strategies have been developed to link these two heterocyclic systems, resulting in chromone-pyrazole dyads. nih.govdntb.gov.uaresearchgate.netnih.gov These methods often involve the construction of one ring system onto a pre-existing other, or the coupling of two functionalized heterocyclic precursors.

One prominent method for synthesizing 2-pyrazolyl-chromones involves the cyclodehydration of 3-pyrazolyl-substituted-1-(2-hydroxyaryl)propane-1,3-diones. nih.gov This reaction serves as a key step in creating a direct link between the pyrazole and chromone rings. nih.gov For instance, the cyclization of 1-(2-hydroxyaryl)propane-1,3-diones substituted with a 1,3-diphenyl-1H-pyrazol-4-yl group can lead to the formation of various chromone derivatives. nih.gov

Detailed research has demonstrated the synthesis of specific chromone-pyrazole compounds through this pathway. The reaction of 1-(2-hydroxyaryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)propane-1,3-diones with different reagents yields distinct products. When treated with acetic anhydride (B1165640) and sodium acetate, the reaction affords 2-methyl-3-(1,3-diphenyl-1H-pyrazole-4-carbonyl)chromones. nih.gov Alternatively, using propanoic anhydride with triethylamine (B128534) leads to the formation of 2-ethyl-3-(1,3-diphenyl-1H-pyrazole-4-carbonyl)chromones. nih.gov

Another synthetic route involves the cycloaddition reaction of 3-(2-nitrovinyl)chromones with in situ generated N-methylhydrazones. nih.gov This reaction, conducted in methanol (B129727) with a catalytic amount of trifluoroacetic acid (TFA), produces 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones in good yields, demonstrating a method to incorporate a 1-methyl-1H-pyrazolyl moiety at the C-3 position of the chromone ring. nih.gov

The following tables summarize the synthesis of these chromone-related pyrazole compounds.

Table 1: Synthesis of 3-(1,3-Diphenyl-1H-pyrazole-4-carbonyl)chromone Derivatives

| Product | Starting Material | Reagents | Yield |

|---|---|---|---|

| 2-Methyl-3-(1,3-diphenyl-1H-pyrazole-4-carbonyl)chromones | 1-(2-Hydroxyaryl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)propane-1,3-diones | Acetic anhydride, Sodium acetate | Not specified |

Table 2: Synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)chromone Derivatives

| Product | Starting Materials | Reagents/Catalyst | Yield |

|---|

Spectroscopic and Structural Elucidation of 1 Methyl 3,4 Diphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Methyl-3,4-diphenyl-1H-pyrazole provides information about the chemical environment of the hydrogen atoms. In a study, the ¹H NMR spectrum was recorded on a 400 MHz instrument using CDCl₃ as the solvent. The spectrum exhibited multiplets for the aromatic protons of the two phenyl groups in the range of δ 7.26–7.61 ppm. A singlet corresponding to the proton at the C-5 position of the pyrazole (B372694) ring was observed at δ 7.47 ppm. The three protons of the methyl group attached to the nitrogen atom (N-1) appeared as a singlet at δ 3.98 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, the ¹³C NMR spectrum (recorded at 101 MHz in CDCl₃) showed distinct signals for the pyrazole ring carbons, the phenyl ring carbons, and the methyl carbon. Key chemical shifts observed include the signal for the methyl carbon at δ 38.99 ppm. The carbons of the phenyl rings and the pyrazole ring resonate in the aromatic region, with notable peaks at δ 120.85, 126.53, 127.52, 128.29, 128.45, 128.57, 130.29, 133.32, 133.59, and 148.73 ppm.

| ¹H NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 7.53-7.61 | m, 2H |

| 7.47 | s, 1H |

| 7.26-7.38 | m, 8H |

| 3.98 | s, 3H |

| Solvent: CDCl₃ | Frequency: 400 MHz |

| ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| 148.73 | C |

| 133.59 | C |

| 133.32 | C |

| 130.29 | C |

| 128.57 | CH |

| 128.45 | CH |

| 128.29 | CH |

| 127.52 | CH |

| 126.53 | CH |

| 120.85 | C |

| 38.99 | CH₃ |

| Solvent: CDCl₃ | Frequency: 101 MHz |

Infrared (IR) Spectroscopy

Computational and Theoretical Chemistry Studies of 1 Methyl 3,4 Diphenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in the computational analysis of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. For 1-Methyl-3,4-diphenyl-1H-pyrazole, DFT calculations have been instrumental in elucidating its fundamental electronic and structural properties.

Geometry Optimization and Structural Prediction

DFT methods, particularly using the B3LYP functional with various basis sets like 6-31G(d,p), are employed to determine the most stable three-dimensional conformation of pyrazole derivatives. researchgate.netnih.gov This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For pyrazole derivatives, these calculations have confirmed the planarity of the pyrazole ring and have been used to predict the spatial arrangement of substituent groups. researchgate.netnih.gov The optimized geometry is crucial for subsequent computational studies, including electronic structure analysis and molecular docking. researchgate.net Experimental techniques have shown that the N-N bond length in the pyrazole ring is typically around 1.37-1.38 Å, and DFT calculations have been able to reproduce these values with high accuracy. nih.gov

Electronic Structure Analysis (HOMO, LUMO, Energy Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. eurasianjournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. wuxibiology.comnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For pyrazole derivatives, DFT calculations have been used to compute the HOMO and LUMO energies and visualize their distribution across the molecule. eurasianjournals.com These calculations help in understanding the regions of the molecule that are most likely to participate in chemical reactions. A lower HOMO-LUMO gap is often associated with enhanced biological activity, as it facilitates interactions with biological targets. researchgate.net The energy gap can be experimentally verified through techniques like UV-Vis spectroscopy, where the wavelength of maximum absorption corresponds to the energy required for the lowest energy electronic transition. schrodinger.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrazole Derivative A | -6.25 | -1.89 | 4.36 |

| Pyrazole Derivative B | -5.98 | -2.11 | 3.87 |

| Pyrazole Derivative C | -6.51 | -1.75 | 4.76 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). dntb.gov.uaresearchgate.net

For pyrazole derivatives, MEP analysis has been used to identify the reactive sites on the molecule. nih.govdntb.gov.ua These studies often reveal that the nitrogen atoms of the pyrazole ring are regions of negative potential, making them likely sites for protonation and hydrogen bonding. nih.govresearchgate.net The phenyl rings and other substituents also influence the MEP map, creating a unique electrostatic landscape that governs the molecule's interactions with other molecules, including biological receptors. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static picture of a molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are used to study the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor. eurasianjournals.com By simulating the movements of atoms and molecules over a period of time, MD can reveal the different conformations that a molecule can adopt and the energetic barriers between them. This information is crucial for understanding how a ligand might bind to a receptor and the stability of the resulting complex.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of pyrazole derivatives, QSAR models can be developed using molecular descriptors calculated from their optimized geometries and electronic structures. These descriptors can include steric, electronic, and hydrophobic parameters. By correlating these descriptors with experimentally determined biological activities, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. medicalresearchjournal.orgnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a ligand at the atomic level. nih.gov For pyrazole derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes and receptors. researchgate.netnih.gov These studies involve placing the optimized structure of the pyrazole derivative into the active site of a target protein and calculating the binding affinity, which is a measure of the strength of the interaction. medicalresearchjournal.orgrsc.org The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding of the ligand to the target. researchgate.net

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Cyclooxygenase-2 (COX-2) | -8.5 | ARG120, TYR355, SER530 |

| Pyrazole Derivative X | EGFR Kinase | -9.2 | LEU718, THR790, MET793 |

| Pyrazole Derivative Y | Topoisomerase II | -7.9 | ASP551, GLU552, ARG487 |

No Specific Computational and Theoretical Studies Found for this compound

Despite a thorough search of scientific literature and databases, specific computational and theoretical chemistry studies focusing on this compound are not presently available in the public domain. As a result, the generation of an article with the requested detailed sections on its aromaticity, tautomerism, and electronic properties is not possible at this time.

While research exists on the broader class of pyrazoles and on structurally related derivatives, these findings cannot be accurately extrapolated to provide a scientifically rigorous analysis of this compound itself. The precise substitution pattern of the methyl and diphenyl groups on the pyrazole ring significantly influences its chemical and electronic characteristics, necessitating dedicated computational studies for an accurate description.

General computational research on pyrazole systems indicates that the aromaticity of the five-membered ring is a key feature, influenced by the nature and position of its substituents. Tautomerism in pyrazoles is also a well-documented phenomenon, though it is less relevant in N-substituted pyrazoles like this compound where the methyl group at the N1 position prevents proton migration between the nitrogen atoms of the pyrazole ring.

First-principles calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. Such studies on other pyrazole derivatives have provided insights into their electronic density of states, helping to characterize them as insulators, semiconductors, or conductors. nih.gov However, no such specific data has been published for this compound.

A study on the related compound, 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole, did employ first-principles calculations to investigate its electronic and dielectric properties. nih.govtsijournals.com This research found the dihydro-pyrazole derivative to be an insulator. nih.govtsijournals.com It is crucial to note that this compound is a dihydropyrazole, meaning it has a partially saturated ring and thus its electronic properties are not directly comparable to the fully aromatic this compound.

Advanced Applications in Materials Science and Industrial Research

Catalytic Applications

The nitrogen atoms within the pyrazole (B372694) ring of 1-Methyl-3,4-diphenyl-1H-pyrazole possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property is the foundation for their use in catalysis, where they can form stable metal complexes that act as catalysts in a variety of chemical transformations.

Metal complexes of 1-methyl-3,4-diphenylpyrazole have been synthesized and studied for their catalytic potential. dntb.gov.ua These complexes, often involving transition metals, can facilitate a range of organic reactions. The steric and electronic properties of the diphenyl and methyl groups on the pyrazole ring can be fine-tuned to influence the catalytic activity and selectivity of the resulting metal complex.

The broader class of pyrazole-containing ligands has been extensively used in coordination chemistry to create catalysts for processes such as olefin transformations. nih.gov Protic pyrazole complexes, for instance, have shown promise in various catalytic transformations, including the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov The catalytic activity of these complexes is often attributed to the proton-responsive nature of the pyrazole ligand. nih.gov Furthermore, pyrazolate-based metal-organic frameworks (MOFs) have demonstrated high catalytic activity in reactions like the oxygen evolution reaction (OER). rsc.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of pyrazole derivatives to form hydrogen bonds and engage in π-π stacking interactions makes them valuable components in the construction of self-assembling supramolecular architectures. nih.govmdpi.com

NH-pyrazoles, which have a hydrogen atom on one of the nitrogen atoms, can self-assemble through intermolecular N-H···N hydrogen bonds to form dimers, trimers, tetramers, and even infinite chains. nih.govmdpi.com While this compound lacks the N-H bond for this specific type of hydrogen bonding, the phenyl rings can participate in π-π stacking interactions, which can drive the self-assembly process.

The pyrazole ring and its derivatives are considered flexible synthons in self-assembly, with pyrazolide anions being particularly versatile ligands in coordination chemistry, capable of forming a wide variety of bridging and terminal coordination modes. rsc.org This versatility has been exploited to construct supramolecular materials, including liquid crystals and metal-organic frameworks. rsc.org The self-assembly of pyrazine-containing tetrachloroacenes has been shown to result in the formation of J-aggregates with significant intermolecular π-orbital overlap, a principle that can be extended to other aromatic heterocyclic systems. nih.gov

Polymer Chemistry and Optoelectronic Materials

The incorporation of pyrazole moieties into polymer backbones can impart desirable thermal, optical, and electronic properties, making them suitable for applications in optoelectronics. royal-chem.commdpi.com Polymers containing pyrazole units are being explored for their potential use in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. ias.ac.inmdpi.com

A study on a novel pyrazole-containing polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), blended with poly(methyl methacrylate), revealed that the blend is transparent with a high transmittance value and possesses an optical band gap of 3.737 eV, indicating its potential for optical applications. researchgate.net The conjugated π-system of pyrazole derivatives is responsible for their promising photoluminescence, frequency doubling, and electrochemical properties. ias.ac.in

Research into pyrazolyl-substituted polyconjugated molecules has been conducted for their optoelectronic applications. researchgate.net The design of such polymers often focuses on tuning the electronic properties through the strategic placement of electron-donating and electron-withdrawing groups to control the HOMO-LUMO energy gap. researchgate.nettue.nl The thermal stability of pyrazole-containing polymers is another key feature, with some analogues showing stability at high temperatures. ias.ac.in

Sensing Applications

The inherent fluorescence of many pyrazole derivatives and their ability to interact selectively with specific ions or molecules make them excellent candidates for the development of fluorescent sensors. nih.gov These sensors can detect the presence of analytes through changes in their fluorescence intensity or wavelength, often described as "turn-on" or "turn-off" responses. semanticscholar.org

Derivatives of 1,3-diphenyl-1H-pyrazole have been incorporated into more complex structures to create chemosensors. For example, a fluorescent sensor based on a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative has been developed for the detection of zinc ions (Zn²⁺). mdpi.com The mechanism of these sensors often involves photoinduced electron transfer (PET), where the binding of an analyte to the receptor part of the molecule modulates the fluorescence of the fluorophore. nih.govmdpi.com

Pyrazoline-based fluorescent sensors have been synthesized for the selective detection of other metal ions as well, such as cadmium (Cd²⁺). nih.gov The selectivity of these sensors can be tuned by modifying the substituents on the pyrazole ring. semanticscholar.org The development of these sensors is crucial for applications in environmental monitoring and biological imaging.

Agrochemical Research: Mechanism of Action as Insecticides or Pesticides

Phenylpyrazole insecticides are a significant class of broad-spectrum insecticides, and this compound belongs to this family. wikipedia.org These compounds were developed in part to address the growing issue of pesticide resistance to other chemical classes. osu.edu

The primary mechanism of action of phenylpyrazole insecticides is the blockage of GABA-gated chloride channels in the central nervous system of insects. wikipedia.orgosu.edu This noncompetitive binding disrupts the inhibitory action of the neurotransmitter GABA, leading to hyperexcitation of the insect's nervous system, followed by paralysis and death. osu.edu This target site is different from that in mammals, providing a degree of selective toxicity. osu.edu

Fipronil is a well-known example of a phenylpyrazole insecticide that utilizes this mechanism of action. wikipedia.orgosu.edu Research in this area continues to explore novel pyrazole derivatives to develop more effective and selective insecticides against various agricultural pests, including those from the Lepidoptera order. researchgate.netmdpi.com The structural versatility of the pyrazole ring allows for the synthesis of a wide range of derivatives with potent insecticidal activity. nih.govmdpi.com

Fluorescent Dyes and Colorants

The conjugated aromatic system of this compound and its derivatives is responsible for their fluorescent properties, making them suitable for use as fluorescent dyes and colorants. mdpi.comresearchgate.net These compounds can absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon that is exploited in various applications.

Pyrazole derivatives are used in the manufacturing of dyes and plastics. royal-chem.com The photophysical properties of these compounds, such as their absorption and emission spectra, can be tuned by modifying their chemical structure. For instance, the introduction of different substituents on the pyrazole or phenyl rings can alter the electronic distribution within the molecule, thereby changing its color and fluorescence characteristics.

Research on pyrazole oxadiazole derivatives has shown that these compounds can exhibit good fluorescence with emission wavelengths in the blue region of the spectrum and high fluorescence quantum yields. researchgate.net Furthermore, fluorescently labeled pyrazole derivatives have been synthesized for use as probes in biological studies, demonstrating the utility of these compounds as fluorescent tags. nih.gov The synthesis of 1H-pyrazolo[3,4-b]quinolines, which are structurally related to diphenyl pyrazoles, has been extensively studied for their fluorescent properties and potential applications as fluorescent materials. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The development of new and efficient synthetic methods is fundamental to advancing the study and application of pyrazole (B372694) derivatives. researchgate.net While classical methods exist, contemporary research emphasizes strategies that are more efficient, sustainable, and versatile. The goal is to move towards greener chemistry, employing techniques like microwave-assisted synthesis and solvent-free reactions to reduce environmental impact and improve yields. researchgate.net

A key trend is the rise of one-pot, multicomponent reactions, which allow for the construction of complex, multi-substituted pyrazoles from simple, commercially available starting materials in a single step. thieme-connect.comthieme-connect.com This approach is advantageous as it simplifies procedures and can bypass the need for intermediate purification steps, which is often a bottleneck in traditional multi-step synthesis. thieme-connect.comthieme-connect.com For instance, facile multicomponent, one-pot methods have been developed for synthesizing multi-substituted pyrazoles directly from primary amines, a significant improvement over many existing procedures. thieme-connect.comacs.org Researchers are also exploring novel routes such as the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines to create fully substituted pyrazol-4-ols. nih.gov These advanced methodologies provide chemists with a broader and more powerful toolkit, facilitating the synthesis of diverse libraries of pyrazole derivatives for screening and development. thieme-connect.comnih.gov

| Synthetic Strategy | Description | Advantages |

| One-Pot, Multicomponent Reactions | Multiple reactants are combined in a single vessel to form the final product through a cascade of reactions. thieme-connect.comthieme-connect.com | Increased efficiency, reduced waste, circumvents intermediate purification. thieme-connect.com |

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times and improved yields. researchgate.net | Speed, higher yields, cleaner reactions. |

| Green Chemistry Approaches | Focuses on using environmentally benign solvents (or solvent-free conditions) and catalysts to minimize pollution. researchgate.net | Sustainability, reduced environmental impact, enhanced safety. |

| Novel Cyclization Reactions | Involves the formation of the pyrazole ring from unconventional starting materials or through new catalytic systems. nih.govnih.gov | Access to novel pyrazole structures not easily obtained through traditional routes. mdpi.com |

Targeted Design of Derivatives for Specific Biological Pathways

The era of broad-spectrum drug screening is gradually giving way to the rational, targeted design of therapeutic agents. For pyrazole derivatives, this means modifying the core structure of compounds like 1-Methyl-3,4-diphenyl-1H-pyrazole to interact with specific biological targets, such as enzymes or receptors implicated in a particular disease. researchgate.net This approach aims to enhance efficacy while minimizing off-target effects.

A significant amount of research is focused on cancer therapy, where pyrazole derivatives are being engineered to inhibit critical pathways. nih.gov For example, derivatives have been designed to target vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of forming new blood vessels that tumors need to grow. nih.gov Other targets include rearranged during transfection (RET) kinase, which is an oncogenic driver in several types of cancer, and the p53-MDM2 interaction, a critical pathway in cell cycle regulation. nih.govnih.gov Computational studies and structure-activity relationship (SAR) analyses are vital in this process, helping to identify which structural modifications will improve binding affinity and selectivity for the intended target. researchgate.netnih.gov

| Target Pathway/Protein | Disease Context | Example of Pyrazole Application | Reference |

| VEGFR-2 | Cancer (Angiogenesis) | Design of pyrazole-benzothiazole hybrids as antiangiogenic agents. | nih.gov |

| RET Kinase | Thyroid & Lung Cancer | Molecular modeling used to design specific pyrazole-based RET kinase inhibitors. | nih.gov |

| p53-MDM2 Interaction | Various Cancers | Synthesis of novel pyrazole derivatives to inhibit the p53-MDM2 binding, showing antiproliferative activity. | nih.gov |

| Carbonic Anhydrases (hCA I & II) | Glaucoma, Epilepsy | Synthesis and computational studies of pyrazole derivatives as inhibitors of hCA isoforms. | nih.gov |

| Tubulin Polymerization | Cancer | Design of 3,4-diaryl pyrazole derivatives that show potent inhibition of tubulin polymerization. | nih.gov |

Advanced Computational Modeling and Artificial Intelligence in Drug Discovery

Computational chemistry and artificial intelligence (AI) are revolutionizing the field of drug discovery, offering powerful tools to predict molecular behavior and accelerate the identification of promising drug candidates. eurasianjournals.comnih.govnih.gov These methods are particularly valuable for exploring the vast chemical space of pyrazole derivatives. eurasianjournals.com Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanical calculations provide deep insights into how a molecule like this compound and its analogs might bind to a biological target. nih.goveurasianjournals.com

MD simulations can reveal the dynamic behavior and conformational stability of a pyrazole derivative within a protein's binding site, while methods like Density Functional Theory (DFT) can elucidate its electronic structure and reactivity. eurasianjournals.com Furthermore, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can correlate the structural features of a series of compounds with their biological activity, guiding the design of more potent derivatives. nih.gov

Integration with Nanotechnology and Drug Delivery Systems (focus on chemical interactions)

A major challenge in pharmacology is ensuring that a drug reaches its intended target in the body effectively. Nanotechnology offers innovative solutions for drug delivery, and pyrazole derivatives are being integrated into these advanced systems. nih.govjocpr.com Many organic molecules, including certain pyrazole derivatives, have poor solubility in water, which can limit their clinical application. nih.gov Encapsulating these compounds within nanocarriers can overcome this issue, improve their stability, and enhance their therapeutic efficacy. nih.govyoutube.com

One promising approach involves the use of metal-organic frameworks (MOFs), where pyrazolate ligands can be used as the organic spacers that assemble with metal ions. nih.gov A study on zinc-based MOFs with functionalized 1,4-bis(1H-pyrazol-4-yl)benzene linkers demonstrated that the chemical functionalization of the framework directly influences the loading and release kinetics of encapsulated drugs. nih.gov For instance, frameworks with more polar functional groups (like -OH and -NH2) showed slower release rates compared to those with less polar groups (-H, -NO2). nih.gov The interaction between the nanoparticle surface and the biological environment is also critical; the formation of a "protein corona" on the surface of pyrazolate-based MOF nanoparticles was shown to enhance their colloidal stability in simulated physiological conditions, preventing aggregation. nih.gov This focus on the specific chemical interactions between the pyrazole-containing nanocarrier and its payload is crucial for designing effective, next-generation drug delivery vehicles.

Exploration of New Application Areas

While much of the research on diphenylpyrazole derivatives has been concentrated in oncology and anti-inflammatory applications, the inherent versatility of the pyrazole scaffold points toward a broad range of other potential uses. nih.govresearchgate.net The unique chemical properties of the pyrazole ring, with its two adjacent nitrogen atoms, contribute to a wide spectrum of biological activities that remain to be fully explored for specific derivatives like this compound. nih.gov

Future research will likely expand into other therapeutic fields where pyrazoles have shown promise, including:

Antimicrobial and Antiviral Agents: Pyrazole derivatives have been reported to have activity against various bacteria, fungi, and viruses, including the hepatitis B virus and bovine viral diarrhea virus. researchgate.netresearchgate.net

Neuroprotective and Antidepressant Effects: The pyrazole nucleus is a component of compounds with documented neuroprotective and antidepressant properties, suggesting potential applications in treating neurological and psychiatric disorders. researchgate.netresearchgate.net

Agrochemicals: The biological activity of pyrazoles extends beyond medicine into agriculture, where they have been developed as insecticides and other crop protection agents. thieme-connect.com

Materials Science and Catalysis: Beyond biological applications, the specific structure of pyrazole derivatives makes them useful as ligands in coordination chemistry. They can act as metal-coordinating directing groups in transition-metal-catalyzed reactions, opening up applications in industrial and synthetic chemistry. thieme-connect.com

The exploration of these diverse areas will ensure that the potential of the this compound scaffold and its related compounds is comprehensively investigated, potentially leading to novel solutions in medicine, agriculture, and technology.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-3,4-diphenyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves cyclocondensation of hydrazines with diketones or alkynes. For example, describes multicomponent pyrazole synthesis using titanium-mediated reactions of alkynes and nitriles. Adjusting stoichiometry and catalysts (e.g., TiCl₄) can improve regioselectivity. highlights the use of NaH and methyl iodide in DMF for N-methylation, requiring inert conditions to avoid side reactions. Optimization typically involves monitoring via TLC and adjusting reaction time (e.g., 7 hours for phenylhydrazine condensation, as in ). Yield improvements (e.g., 45% in ) often require purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming substitution patterns. For instance, in -dimethyl-1,4-diphenyl-1H-pyrazole (1g) shows distinct aromatic proton shifts (δ 7.2–7.5 ppm for phenyl groups) and methyl resonances (δ 2.1–2.3 ppm). IR spectroscopy identifies functional groups, such as C=N stretches near 1600 cm⁻¹. Comparative analysis with known derivatives (e.g., 4,5-diethyl-3-isopropyl-1-phenyl-1H-pyrazole in ) helps resolve ambiguities. Tabulated NMR data from synthetic intermediates (see Table below) aids structural validation .

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| 1g ( ) | 2.1 (s, 3H, CH₃), 7.2–7.5 (m) | 14.2 (CH₃), 125–140 (C-aryl) |

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in pyrazole ring formation during multicomponent reactions?

- Methodological Answer : Titanium-mediated reactions ( ) proceed via coordination of alkynes to Ti centers, directing nucleophilic attack by nitriles. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. notes that steric effects from substituents (e.g., trifluoromethyl groups) influence site-specific reactivity. Experimental validation involves synthesizing isotopically labeled intermediates and analyzing kinetic isotope effects .

Q. How can contradictions in biological activity data for pyrazole derivatives be resolved?

Q. What strategies optimize the electrochemical stability of pyrazole-based additives in high-voltage batteries?

- Methodological Answer : demonstrates that 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole (MBTFMP) enhances Li-ion battery performance by forming stable SEI layers. Key strategies include:

- Functional Group Tuning : Fluorinated groups (e.g., CF₃) improve oxidation resistance.

- Blending Additives : Combining MBTFMP with phospholanes (e.g., PFPOEPi) synergistically suppresses electrolyte decomposition.

- In Situ Characterization : Using Raman spectroscopy or XPS to monitor SEI formation during cycling .

Methodological Considerations for Data Analysis

Q. How should researchers address inconsistencies in NMR data for structurally similar pyrazole derivatives?

- Methodological Answer : Contradictions may stem from dynamic effects (e.g., ring puckering) or impurities. Approaches include:

- Variable Temperature NMR : Resolves overlapping signals (e.g., coalescence temperature analysis).

- 2D NMR (COSY, HSQC) : Confirms coupling patterns and carbon-proton correlations.

- Comparative Crystallography : uses X-ray diffraction to validate dihedral angles between aromatic rings, resolving ambiguities in substituent orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.